4-acetyl-N-(4-acetylphenyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(4-acetylphenyl)benzenesulfonamide is an organic compound with the molecular formula C16H15NO4S and a molecular weight of 317.36 g/mol . This compound is characterized by the presence of acetyl groups and a sulfonamide functional group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-acetyl-N-(4-acetylphenyl)benzenesulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with 4-acetylaniline under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-acetyl-N-(4-acetylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new sulfonamide derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Scientific Research Applications
4-acetyl-N-(4-acetylphenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(4-acetylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the acetyl groups can enhance the compound’s binding affinity to target proteins, increasing its efficacy .
Comparison with Similar Compounds
4-acetyl-N-(4-acetylphenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-acetyl-N-(4-methylphenyl)benzenesulfonamide: This compound has a methyl group instead of an acetyl group, which can affect its reactivity and biological activity.
4-acetyl-N-(4-chlorophenyl)benzenesulfonamide: The presence of a chlorine atom can influence the compound’s chemical properties and interactions with biological targets.
4-acetyl-N-(4-nitrophenyl)benzenesulfonamide: The nitro group can significantly alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
4-acetyl-N-(4-acetylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-11(18)13-3-7-15(8-4-13)17-22(20,21)16-9-5-14(6-10-16)12(2)19/h3-10,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELWDPNEHFXQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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